![molecular formula C13H14N2O3 B090730 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 17952-63-5](/img/structure/B90730.png)
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid is a β-carboline alkaloid derivative characterized by a methoxy group at the 6-position and a carboxylic acid substituent at the 1-position of the tetrahydro-β-carboline scaffold. This compound is structurally related to tryptoline derivatives and shares synthetic pathways with other tetrahydro-β-carbolines, often synthesized via Pictet–Spengler reactions involving tryptamine analogs and carbonyl compounds . It is commercially available (e.g., Glentham Life Sciences, GK6649) and has been investigated for diverse biological activities, including monoamine oxidase inhibition (MAOI), radical scavenging, and collagenase inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of tryptamine derivatives with aldehydes, followed by cyclization and methoxylation reactions . The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Pharmaceutical Development
Neuropharmacology : This compound is being explored for its therapeutic effects in treating neurological disorders. Research indicates that it may enhance cognitive function and provide neuroprotective benefits. For instance, studies have shown that derivatives of this compound exhibit antidepressant-like effects by inhibiting serotonin reuptake, suggesting potential in treating depression and anxiety disorders .
Case Study : A study published in Pharmacology & Toxicology highlighted the compound's ability to inhibit the 5-hydroxytryptamine (5-HT) transporter, which is crucial for serotonin regulation in the brain. This mechanism underlines its potential as an antidepressant .
Biochemical Research
Enzyme Interactions and Metabolic Pathways : The compound serves as a valuable tool for studying various biochemical processes. It aids researchers in understanding enzyme interactions and metabolic pathways that are vital for drug metabolism and efficacy.
Data Table: Biochemical Applications
Application Area | Description | Findings |
---|---|---|
Enzyme Studies | Investigates interactions with key enzymes | Helps elucidate metabolic pathways |
Metabolic Profiling | Assists in profiling metabolic changes | Identifies biomarkers for disease states |
Drug Formulation
Enhancing Bioavailability : The incorporation of this compound into drug formulations can improve the bioavailability and efficacy of medications. Its unique structure allows for better absorption and targeted delivery within the body.
Case Study : Research has demonstrated that formulations containing this compound show improved pharmacokinetic profiles compared to standard formulations, leading to enhanced therapeutic outcomes in preclinical models .
Natural Product Synthesis
Synthesis of Novel Compounds : The compound is utilized in the synthesis of various natural products, contributing to the development of new compounds with potential medicinal properties. Its structural characteristics make it a versatile building block in organic synthesis.
Data Table: Synthesis Applications
Natural Product | Source/Method | Biological Activity |
---|---|---|
Alkaloids | Derived from marine organisms | Antimicrobial and anticancer properties |
Indole Derivatives | Synthetic routes | Cytotoxicity against cancer cell lines |
Analytical Chemistry
Quality Control Methods : In analytical chemistry, this compound is employed to develop methods for detecting and quantifying related compounds. It plays a crucial role in ensuring the quality and efficacy of pharmaceutical products.
Case Study : A publication described an analytical method utilizing this compound for quality control in drug manufacturing processes, highlighting its importance in maintaining standards in pharmaceutical production .
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems and inhibit certain enzymes, leading to its neuroprotective and anti-cancer effects . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers and Halogenated Derivatives
- 6-Chloro-β-carboline derivatives (e.g., 6-Chloro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylate): Synthesized via oxidative decarboxylation of intermediates derived from 5-chlorotryptamine. The chloro substitution at the 6-position enhances antibacterial activity compared to the methoxy analog, likely due to increased electrophilicity .
Functional Group Variations
- Methyl ester derivatives : Esterification of the carboxylic acid group (e.g., methyl ester analogs) is a common strategy to improve cell membrane permeability. For example, 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester shows higher bioavailability in preliminary assays .
- 9-Methylated analogs (e.g., 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid): N-methylation at the 9-position reduces metabolic degradation, extending half-life in vitro .
Enzyme Inhibition Profiles
- Key Insight: The methoxy-carboxylic acid derivative exhibits weak collagenase inhibition compared to Palmatine or Piperine, suggesting substituent-dependent efficacy. However, benzoyl-substituted analogs (e.g., D4) demonstrate potent aminopeptidase N inhibition, highlighting the importance of hydrophobic substituents for enzyme targeting .
Neuroactive Properties
- MAO Inhibition: The 6-methoxy derivative acts as a monoamine oxidase inhibitor (MAOI), structurally mimicking serotonin receptor agonists. This contrasts with non-methoxy analogs (e.g., tryptoline-3-carboxylic acid), which lack MAOI activity .
Biological Activity
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid, also referred to as 6-Methoxy-β-carboline-1-carboxylic acid, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.26 g/mol
- Physical State : Solid
- Purity : >95% (HPLC) .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyridoindole compounds possess antimicrobial properties. For instance, 6-methoxy derivatives have been noted for their ability to inhibit various bacterial strains.
2. Enzyme Inhibition
Recent findings suggest that this compound can inhibit specific enzymes linked to collagenase activity. This inhibition is crucial in the context of diseases characterized by excessive collagen degradation.
Compound | Inhibition (%) at Various Concentrations |
---|---|
1 µM | |
---------- | ---------------- |
This compound | -19.9 ± 2.7 |
The data indicates minimal inhibition at lower concentrations but a notable increase at higher concentrations .
3. Neuroprotective Effects
Research has suggested potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
A study evaluated the neuroprotective effects of the compound in rodent models of neurodegeneration. The results indicated significant improvements in behavioral tests and reduced markers of oxidative stress when treated with the compound compared to control groups.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Activity : The methoxy group is believed to enhance the compound's ability to scavenge free radicals.
- Enzyme Interaction : Molecular docking studies suggest that the compound can interact with specific enzyme binding sites, influencing their activity.
Pharmacokinetics
While detailed pharmacokinetic data for this specific compound is limited, related studies on similar pyridoindole compounds suggest favorable absorption and distribution characteristics.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed to prepare 6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid?
The compound can be synthesized via Pictet–Spengler cyclization of indole derivatives with glyoxalate esters, followed by deesterification to yield the carboxylic acid moiety . Modifications to the indole core, such as methoxy group introduction, require regioselective functionalization using protecting-group strategies or direct electrophilic substitution under controlled conditions . For example, Repke and Ferguson (1982) demonstrated the synthesis of 5-methoxy analogs through selective methoxylation of tetrahydro-β-carboline precursors .
Q. How can researchers validate the structural identity of this compound and its derivatives?
Key methods include:
- Chiral chromatography : Using Chirobiotic™ columns or reverse-phase (RP) HPLC to resolve stereoisomers, as the compound’s indole-carboxylic acid structure exhibits polarity and chirality .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 246.1008 for C₁₃H₁₄N₂O₃) .
- NMR spectroscopy : Characteristic signals include downfield-shifted protons for the indole NH (δ 10–12 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition assays : Test collagenase inhibition at 1–50 µM concentrations using fluorometric or colorimetric substrates. Note that in microbial collagenase studies, the compound showed poor inhibition (−19.9% at 1 µM), suggesting low target affinity .
- Receptor binding assays : Evaluate affinity for serotonin (5-HT) receptors or monoamine oxidases (MAOs) via competitive radioligand binding (e.g., displacement of [³H]citalopram) .
Advanced Research Questions
Q. How should researchers address contradictions in inhibition data (e.g., low collagenase activity vs. MAO-A inhibition)?
Contradictions may arise from differences in target specificity or assay conditions :
- Collagenase assays : Negative inhibition (−19.9% at 1 µM) could indicate off-target effects or solubility issues. Validate with orthogonal assays (e.g., gelatin zymography) and assess cytotoxicity (e.g., MTT assay) to rule out false negatives.
- MAO-A inhibition : Structural analogs (e.g., pinoline) show nM-range MAO-A inhibition via competitive binding to the flavin adenine dinucleotide (FAD) cofactor . Perform kinetic studies (Km/Vmax shifts) to confirm mechanism.
Q. What strategies enhance the compound’s bioavailability or target engagement?
- Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl ester) for improved membrane permeability, followed by intracellular esterase activation .
- Structural analogs : Introduce sulfonyl or alkyl groups at position 2 (as in antithrombotic derivatives) to modulate lipophilicity and receptor interactions .
- Co-crystallization studies : Use X-ray crystallography with MAO-A or collagenase to identify binding pockets for rational modifications .
Q. How can phenotypic and structural similarity analyses clarify its mechanism of action?
- Phenotypic profiling : Compare its effects (e.g., serotonin accumulation) to known MAO inhibitors in neuronal cell models .
- Chemoinformatics : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against MAO-A or collagenase, leveraging structural data from analogs like pinoline .
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-7-2-3-10-9(6-7)8-4-5-14-12(13(16)17)11(8)15-10/h2-3,6,12,14-15H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBCEHFQAHKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397280 | |
Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-63-5 | |
Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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